Compound Description: Pexidartinib dihydrochloride dihydrate is the dihydrochloride salt of pexidartinib, a small molecule tyrosine kinase inhibitor. [] Pexidartinib has been investigated for its potential in treating various cancers.
Compound Description: YM580 is a potent and peripherally selective nonsteroidal androgen receptor antagonist. [] It has shown promising results as a potential treatment for prostate cancer.
Relevance: YM580 contains a 6-(trifluoromethyl)pyridin-3-yl moiety directly attached to the piperazine ring. This structural feature is closely related to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, with the key difference being the presence of a chlorine atom at the 4-position of the pyridine ring in the target compound. []
Compound Description: This compound, with the formula C10H10F3N3OS, has been characterized using X-ray crystallography, revealing its structural features. [] Its biological activity is not discussed in the provided abstract.
Compound Description: Compound 5a is a potent inhibitor of KDR kinase, demonstrating significant potential as an anti-cancer agent. []
Relevance: While this compound shares the 3-substituted pyridine motif with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, it lacks the 6-(trifluoromethyl) group and features a urea linker connected to a more elaborate substituted phenyl ring. []
6-Arylated-pyridin-3-yl methanol Derivatives
Compound Description: This group encompasses four compounds: 6‐(2‐Benzofuranyl)pyridin‐3‐yl)methanol (BFPM), (6‐([Biphenyl]‐4‐yl)3‐pyridinyl methanol (BPPM), 6‐(3‐Flourophenyl)‐4‐pyridine‐methanol (FPPM), and 6‐(4‐Chlorophenyl)‐4‐pyridine‐methanol (CPPM). These derivatives were investigated for their spectroscopic properties, structural factors, and non-linear optical characteristics. []
Relevance: These derivatives share the core pyridin-3-yl)methanol structure with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. The primary difference lies in the variations of aryl substituents at the 6-position of the pyridine ring, unlike the chloro and trifluoromethyl substitutions in the target compound. []
Compound Description: Compound 30a acts as a potent and selective topical androgen receptor antagonist. [] It has shown promise in treating androgenetic alopecia with its favorable pharmacokinetic properties and minimal systemic exposure.
Relevance: This compound incorporates the 6-(trifluoromethyl)pyridin-3-yl fragment present in (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. Nevertheless, it differs significantly by having this fragment attached to a phenoxymethyl group, ultimately connected to a complex acetate moiety, unlike the simpler structure of the target compound. []
Compound Description: This compound has been structurally characterized, highlighting its pyrimidine ring conformation and intermolecular interactions. [] It lacks detailed information regarding its biological activity.
Relevance: Though this compound features a trifluoromethyl group, its structural dissimilarity to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol is significant. It contains a central tetrahydropyrimidine ring, a pyridine substituent at the 4-position, and a thienylcarbonyl group at the 5-position, contrasting with the simpler substituted pyridine structure of the target compound. []
Compound Description: ICA-27243 acts as a selective activator of KCNQ2/Q3 potassium channels, showing anticonvulsant-like activity in epilepsy models. []
(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid sodium salt
Compound Description: This compound is a novel crystalline form of (4-{4-[5-(6-trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid sodium salt. This crystalline form shows potential in treating diseases related to DGAT1 activity. []
Relevance: While this compound shares a chlorinated pyridine ring system with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, its core structure differs significantly. It features a triazolo[4,3-α]pyridine scaffold with a phenol substituent, distinguishing it from the simpler substituted pyridine structure of the target compound. []
Compound Description: CLINME is a radioligand used for imaging peripheral benzodiazepine receptors using positron emission tomography (PET). [] It exhibits high affinity for these receptors and allows for visualization and study of their distribution in vivo.
Relevance: Although this compound shares a chlorinated pyridine motif with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, its core structure is quite different. It features an imidazo[1,2-a]pyridine scaffold, an iodophenyl substituent, and an ethyl-methyl acetamide group, contrasting with the simpler substituted pyridine structure of the target compound. []
Relevance: Although this compound includes a methanol group and halogenated aromatic ring system, its structural dissimilarity to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol is significant. It comprises a dihydroquinoline scaffold with methoxy and phenyl substituents, contrasting with the simpler substituted pyridine structure of the target compound. []
Compound Description: This series of compounds, synthesized and characterized by various spectroscopic methods, were evaluated for their cytotoxic activity against different cancer cell lines. [] Notably, compound 6b exhibited moderate cytotoxicity against the PANC-1 cell line.
Relevance: This compound shares a trifluoromethyl-substituted pyridine ring with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, albeit at different positions. It features a 3-bromo-5-(trifluoromethyl)pyridine moiety connected to a benzonitrile group via an oxymethyl bridge, making it structurally distinct from the target compound. []
Compound Description: This set of compounds, including a 6-trifluoromethyl derivative of the tyrosine kinase inhibitor nilotinib, were synthesized. [] The specific biological activity or potential applications of these derivatives are not elaborated on in the abstract.
Compound Description: Compound 1 was investigated for its C-F...π interactions within its crystal structure. [] The research focuses on understanding the nature and strength of these interactions rather than exploring its biological activity.
Relevance: This compound features a 6-(trifluoromethyl)pyridin-2-yl moiety similar to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol but differs in the position of the trifluoromethyl group and the overall structure. It is characterized by a dihydro-3H-pyrazol-3-one ring linked to the pyridine ring via an oxymethyl bridge and a phenyl ring, making it structurally distinct from the target compound. []
2-(3,5-Bis-trifluoromethyl-phenyl)-N-[6-(1,1-dioxo-1λ6-thiomorpholin-4-yl)-4-(2-methyl or 4-fluoro-2-methyl substituted)phenyl-pyridin-3-yl]-N-methyl-isobutyramide
Compound Description: This compound is part of a patent application and is described with its structural features. [] It lacks detailed information about its specific biological activity or potential therapeutic applications.
Relevance: Although this compound shares a pyridine ring with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, its overall structure is far more complex. It features multiple substitutions on the pyridine ring, including a thiomorpholine dioxide group and an isobutyramide chain, making it structurally distinct from the target compound. []
Relevance: Similar to compound 19, it shares a pyridine ring with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol but has a significantly more complex structure. Multiple substituents on the pyridine ring, including a thiomorpholine dioxide group and an isobutyramide chain, make it structurally distinct from the target compound. []
Relevance: This compound shares a 6-chloropyridin-3-yl fragment with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol but lacks the trifluoromethyl group. It is further characterized by a methoxy linker to a methylphenyl group and a p-tolyl ketone substituent, making its overall structure distinct from the target compound. []
Compound Description: This compound has been structurally characterized by X-ray crystallography, revealing its conformational features, including the twist of the thiophene ring. [, ] Despite the detailed structural information, its biological activity is not discussed in the provided abstract.
Relevance: While this compound features a trifluoromethyl-substituted pyridine ring, its core structure differs considerably from (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. It contains a pyrazolo[3,4-b]pyridine scaffold with multiple substituents, including methoxyphenyl, methyl, phenyl, and thiophene rings, making it structurally dissimilar to the target compound. [, ]
Relevance: This compound shares a chloro-substituted pyridine ring with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol but lacks the trifluoromethyl group. It differs further by having a methoxyphenyl group at the 5-position of the pyridine ring and a hydroxymethyl acrylonitrile group at the 3-position, distinguishing it from the target compound. []
Compound Description: This complex's crystal structure, determined by X-ray crystallography, reveals a zinc(II) ion coordinated to two benzohydrazonate ligands and methanol molecules. [] Its biological activity or specific research applications are not elaborated on in the provided abstract.
Relevance: This complex, despite having a chlorinated aromatic ring, is structurally dissimilar to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. It features a zinc(II) ion coordinated to two benzohydrazonate ligands derived from 5-chloro-2-hydroxybenzohydrazide and (pyridin-2-yl)methylamine, contrasting with the simpler substituted pyridine structure of the target compound. []
Compound Description: This compound's crystal structure, solved using X-ray diffraction, reveals an iron(II) complex with two tridentate ligands and methanol solvent molecules. [] It lacks specific information regarding its biological activity or potential applications.
Relevance: Although it features a pyridine ring, this compound exhibits significant structural differences compared to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. It centers around an iron(II) ion coordinated to two complex tridentate ligands containing dichlorophenyl, pyrazole, and triazole moieties, contrasting with the simpler substituted pyridine structure of the target compound. []
Relevance: This compound, though containing a pyridine ring, is structurally dissimilar to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. It centers around an iron(II) ion coordinated to two complex tridentate ligands, each containing dimethylphenyl, pyrazole, and triazole groups, making it distinct from the target compound's simpler structure. []
Relevance: This compound features two 6-(trifluoromethyl)pyridin-2-yl fragments, similar to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, but differs in the position of the trifluoromethyl group. It also possesses a central benzene ring connecting the two pyridine units and additional methoxy and phenyl substituents, making it structurally distinct from the target compound. []
Relevance: While this compound contains a pyridine ring, its overall structure significantly differs from (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. It features an iron(II) ion coordinated to two complex tridentate ligands, each containing bromomethoxyphenyl, pyrazole, and triazole groups, making it structurally dissimilar to the target compound. []
Compound Description: This compound's crystal structure has been elucidated using X-ray crystallography, revealing its planar fragments and intermolecular interactions. [] It lacks detailed information regarding its biological activity or specific applications.
Relevance: This compound incorporates a 6-(trifluoromethyl)pyridin-2-yl fragment similar to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol but differs in the trifluoromethyl group's position. It also features a prop-2-enoic acid group connected to the pyridine ring through an oxymethyl bridge and a phenyl ring, making it structurally distinct from the target compound. []
Compound Description: This series of compounds acts as specific HIF-prolyl-4-hydroxylase inhibitors and exhibits potential for treating cardiovascular and blood diseases by inducing HIF target genes like erythropoietin. []
Compound Description: This group of compounds, including acetyl derivative (11a), methane sulfonamide derivative (11c), p-toluene sulfonamide derivative (11e), and di-(methane sulfonamide) derivative (11d), exhibited promising antimicrobial activity against a panel of Gram-positive bacteria. []
Relevance: These compounds, while sharing a pyridine ring with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, are structurally diverse. They feature a central oxazolidinone ring, a dihydrothieno[3,2-c]pyridine ring system, and various substituents on the aminomethyl group, making them structurally distinct from the target compound. []
Compound Description: ML267 is a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase) with antibacterial activity. [] It exhibits minimal cytotoxicity towards human cells and attenuates the production of PPTase-dependent metabolites in bacteria.
Relevance: This compound shares a chloro and trifluoromethyl-substituted pyridine ring with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, albeit with different substitution positions. It features a 3-chloro-5-(trifluoromethyl)pyridine ring linked to a piperazine ring that further connects to a methoxypyridine ring via a carbothioamide group, making its overall structure distinct from the target compound. []
Relevance: While this compound features pyridine rings, its structure is significantly different from (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. It is a complex molecule with three zinc(II) ions coordinated to two terpyridine ligands and chloride ions, making it structurally dissimilar to the target compound. []
Relevance: These compounds, while containing a trifluoromethyl-substituted phenyl ring, are structurally diverse compared to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. They feature a central triazaspiro[3,4]octane ring system with multiple substituents, including benzylideneamino, chloro, difluorobenzoyl, and trifluoromethyl phenylamino groups, making them structurally distinct from the target compound. []
(Diphenylphosphoryl)(pyridin-2-, -3-, and -4-yl)methanol Isomers
Compound Description: This group includes three isomers: (diphenylphosphoryl)(pyridin-2-yl)methanol (α-Py), (diphenylphosphoryl)(pyridin-3-yl)methanol (β-Py), and (diphenylphosphoryl)(pyridin-4-yl)methanol (γ-Py). These isomers have been studied using Raman and surface-enhanced Raman spectroscopy to understand their adsorption behavior on silver surfaces. []
Relevance: Although this compound features a 6-chloropyridin-3-yl moiety similar to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, it lacks the trifluoromethyl group. It further differs with a tetrahydroimidazo[2,1-c][1,2,6-chloropyridyl-3-yl-4]triazin-3-one ring system connected to the pyridine ring through a methylene bridge, making it structurally distinct from the target compound. []
Compound Description: Delafloxacin is a fluoroquinolone antibiotic with three anhydrous polymorphs, a trihydrate, and methanol and ethanol solvates. [, ] It exhibits broad-spectrum antibacterial activity and is used to treat acute bacterial skin and skin structure infections.
Relevance: While this compound features a difluoropyridin-2-yl moiety, it is structurally distinct from (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. Delafloxacin is characterized by a central quinolone ring system with multiple substituents, including a fluorinated pyridine ring, an azetidine ring, and a glucitol moiety, making it structurally dissimilar to the target compound. [, ]
Compound Description: GDC-0449 is an orally bioavailable Hedgehog (Hh) signaling pathway inhibitor investigated for treating various cancers. [] It demonstrates potent inhibition of the Hh pathway and shows promising antitumor activity in preclinical models.
Relevance: Although this compound contains a pyridine ring, its overall structure is significantly different from (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. GDC-0449 features a benzamide core structure with a chlorinated phenyl ring, a methylsulfonyl group, and a pyridine ring substituent, making it structurally distinct from the target compound. []
Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor with potential for treating various solid tumors. [] It exhibits potent antiproliferative activity against a wide range of cancer cell lines and has shown promising results in preclinical studies.
Compound Description: JNJ 54166060 is a potent and orally bioavailable small molecule antagonist of the P2X7 receptor. [] It has shown efficacy in preclinical models and possesses a favorable pharmacokinetic profile.
Compound Description: This compound and its crystal forms are mentioned in a patent relating to pyrrolidin-3-yl acetic acid derivatives and their therapeutic use. [] Specific details about its biological activity or applications are not provided in the abstract.
Relevance: This compound features a 2-chloro-6-(trifluoromethyl)phenyl fragment, similar to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, but connected to a methylene group instead of the pyridine ring. Its overall structure significantly diverges with a pyrrolidine ring, a piperidine ring, and a cyclohexenyl group, making it structurally distinct from the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.